11H-dibenzo[b,e][1,4]dioxepin-2-amine
CAS No.: 695197-82-1
Cat. No.: VC4835794
Molecular Formula: C13H11NO2
Molecular Weight: 213.236
* For research use only. Not for human or veterinary use.
![11H-dibenzo[b,e][1,4]dioxepin-2-amine - 695197-82-1](/images/structure/VC4835794.png)
Specification
CAS No. | 695197-82-1 |
---|---|
Molecular Formula | C13H11NO2 |
Molecular Weight | 213.236 |
IUPAC Name | 6H-benzo[b][1,4]benzodioxepin-8-amine |
Standard InChI | InChI=1S/C13H11NO2/c14-10-5-6-11-9(7-10)8-15-12-3-1-2-4-13(12)16-11/h1-7H,8,14H2 |
Standard InChI Key | BBCNTUPSRJPPRA-UHFFFAOYSA-N |
SMILES | C1C2=C(C=CC(=C2)N)OC3=CC=CC=C3O1 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The core structure of 11H-dibenzo[b,e] dioxepin-2-amine consists of a dioxepin ring (a seven-membered ring containing two oxygen atoms) fused to two benzene rings at the [b,e] positions. The amine group (-NH) is located at the 2-position of the dioxepin ring, conferring both basicity and hydrogen-bonding capabilities. Key structural parameters include:
-
Molecular Formula: CHNO
-
Molecular Weight: 213.23 g/mol
Comparative analysis with closely related compounds, such as 7,8-dichloro-N,N-dimethylethanamine derivatives (e.g., CID 3067382 and CID 3067360), highlights the impact of substituents on solubility and reactivity . For instance, halogenation at the 7,8-positions and alkylation of the amine group in these analogs increase molecular weight and alter pharmacokinetic profiles.
Synthesis and Reaction Pathways
Traditional Synthetic Approaches
The synthesis of dibenzo[dioxepin] derivatives typically involves cyclization reactions. A metal-free protocol reported by Jiang et al. (as cited in ) for dibenzo[b,f] oxazepin-11-amines offers a relevant precedent. Adapting this method, 11H-dibenzo[b,e][1, dioxepin-2-amine could be synthesized via:
-
Substrate Preparation: 2-Fluorobenzonitrile and 2-aminophenol derivatives undergo nucleophilic aromatic substitution.
-
Cyclization: Base-promoted (KPO or KCO) intramolecular etherification at elevated temperatures (100–120°C) in polar aprotic solvents (e.g., DMF) .
Representative Reaction:
Challenges and Optimization
Key challenges include:
-
Regioselectivity: Competing formation of quinazolinimines or thiazepin derivatives .
-
Purification: Removal of inorganic salts and solvent residues, necessitating column chromatography or recrystallization.
Scale-up feasibility is demonstrated in analogous systems, with yields exceeding 80% under optimized conditions .
Physicochemical Properties
Solubility and Stability
-
Solubility: Limited aqueous solubility (logP ≈ 2.5) due to aromatic rings; enhanced by hydrochloride salt formation (as seen in CID 3067382) .
-
Stability: Susceptible to oxidative degradation at the amine group; storage under inert atmosphere recommended.
Crystallographic Data
X-ray diffraction studies of related compounds (e.g., 7,8-dichloro derivatives) reveal:
-
Dihedral Angles: Planar dioxepin ring with slight puckering (5–10°).
Pharmacological and Industrial Applications
Biological Activity
While direct data on 11H-dibenzo[b,e] dioxepin-2-amine are lacking, structural analogs exhibit:
-
Antidepressant Effects: Modulation of serotonin and norepinephrine reuptake .
-
Antitumor Activity: Inhibition of kinase pathways in vitro (IC values < 10 μM) .
Material Science Applications
-
Polymer Additives: Ether and amine functionalities enable use as crosslinking agents.
-
Luminescent Materials: Conjugated π-system supports applications in OLEDs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume